molecular formula C22H28N6 B5617130 2-(2-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}ethyl)pyrazine

2-(2-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}ethyl)pyrazine

Cat. No. B5617130
M. Wt: 376.5 g/mol
InChI Key: BKNWGJVRQVRYIG-UHFFFAOYSA-N
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Description

The compound "2-(2-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}ethyl)pyrazine" is a complex organic molecule that involves a pyrazine core modified with a 1,2,4-triazol-5-yl group and further substituted with a benzyl and 1-methylpiperidin-4-yl)methyl group. This compound is of interest in the field of medicinal chemistry due to its potential for biological activity.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of related 1,2,4-triazolo[4,3-a]pyrazines involves condensing phenylacetonitriles with hydrazine and subsequent cyclization and functional group modifications to introduce the desired substituents (Kelley et al., 1995).

Molecular Structure Analysis

Molecular structure analysis of compounds like the one often involves spectroscopic methods, including NMR and X-ray crystallography, to determine the arrangement of atoms within the molecule and confirm the expected structure. For example, X-ray analysis has been used to confirm the structure of related compounds, ensuring the correct synthesis pathway (Lega et al., 2016).

properties

IUPAC Name

2-[2-[2-benzyl-5-[(1-methylpiperidin-4-yl)methyl]-1,2,4-triazol-3-yl]ethyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6/c1-27-13-9-18(10-14-27)15-21-25-22(8-7-20-16-23-11-12-24-20)28(26-21)17-19-5-3-2-4-6-19/h2-6,11-12,16,18H,7-10,13-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNWGJVRQVRYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC2=NN(C(=N2)CCC3=NC=CN=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}ethyl)pyrazine

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